Magnesium;oxomagnesium;dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium is an abundant mineral in the body, naturally present in many foods, added to other food products, and available as a dietary supplement . It’s also present in some medicines such as antacids and laxatives .

Synthesis Analysis

Nano-sized MgO was synthesized by sol–gel method using magnesium acetate tetra hydrate [Mg (C 2 H 3 O 2) 2 ·4H 2 O] as a precursor . The magnesium oxychloride phase was prepared using previously obtained nano-MgO . The synthesis of highly reactive precursor was confirmed, showing the presence of Phases 3, 5, and 9 .

Molecular Structure Analysis

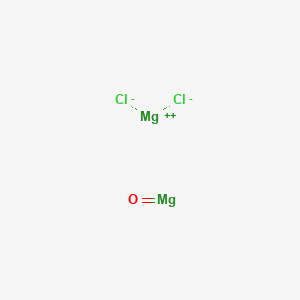

Magnesium Chloride (MgCl2) is an ionic compound, composed of one magnesium ion (Mg 2+) and two chloride ions (Cl –) . According to the natural population analysis, bond dissociation energy calculations, and IR spectrum analysis, structure B and C are the most likely species of the complexes of magnesium .

Chemical Reactions Analysis

Magnesium is the lightest of all the commonly used metals. It is one of the most abundant elements in the earth’s surface, amounting to a mass fraction of c.a. 2.5 % . Magnesium chloride (MgCl 2) is used as the input material in the electrolytic process used to create more than 70% of magnesium .

Physical And Chemical Properties Analysis

Magnesium Chloride (MgCl2) is an ionic compound with unique chemical and physical properties. In its anhydrous form, it appears as colorless, prism-like crystals . The anhydrous form melts at a temperature of 714°C and boils at 1412°C .

Scientific Research Applications

- Antioxidant Properties : Magnesium oxide nanoparticles have been studied for their antioxidant properties. They can scavenge free radicals, potentially aiding in preventing oxidative stress-related diseases .

- Antibacterial Effects : MgO nanoparticles exhibit antibacterial activity, making them useful in wound healing and combating infections .

- Anticancer Potential : Research suggests that MgO nanoparticles may have anticancer effects, although further investigation is needed .

- Biosensors : MgO nanoparticles can be used in electrochemical biosensors for detecting biomolecules and pathogens .

- Angiogenesis and Tissue Engineering : MgO nanoparticles may play a role in promoting angiogenesis (blood vessel formation) and tissue regeneration .

- MgO is widely applied for environmental remediation. Its fascinating properties allow its use in removing pollutants from water and air .

- Nanostructured MgO finds applications in electrotechnical fields. Its properties, such as high electrical resistivity and thermal stability, make it suitable for insulating materials and electrical components .

Biomedical Applications

Pollutant Removal

Electrotechnical Applications

Mechanism of Action

Target of Action

Magnesium, the primary component of the compound, is the fourth most common cation in the body and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Mode of Action

When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine, serving to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis and resulting in evacuation of colonic contents . Magnesium chloride reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction. Additionally, Magnesium inhibits Ca 2+ influx through dihydropyridine-sensitive, voltage-dependent channels .

Pharmacokinetics

The pharmacokinetics of magnesium are complex. In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%). Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Action Environment

The environmental factors can significantly influence the action, efficacy, and stability of magnesium. For instance, the processing of cereals, a rich source of magnesium, may lead to marked depletion of inherent magnesium, leaving only 3–28% of the original content . Furthermore, the environmental impacts of magnesium production can be significant, with potential contributions to energy and water savings, as well as the mitigation of greenhouse gas emissions .

Future Directions

Magnesium is now being recognized as a potential material for usage in the automotive, aerospace, medical, electronic, sporting goods, and other industries . A burgeoning area of research is the application of magnesium oxide nanoparticles (MgO-NPs), which optimize nutrient uptake, and enhance plant growth and stress resilience . Effective Mg 2+ management through soil tests, balanced fertilization, and pH adjustments holds promise for maximizing crop health, productivity, and sustainability .

properties

IUPAC Name |

magnesium;oxomagnesium;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2Mg.O/h2*1H;;;/q;;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBBQCFIQPHGV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mg].[Mg+2].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Mg2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thieno[3,2-c]pyridin-4-ylaniline](/img/structure/B2805855.png)

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)

![8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2805865.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

![3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B2805870.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)